



Application of 1-Methylnicotinamide-d4 lodide in Clinical Research

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Compound of Interest		
Compound Name:	1-Methylnicotinamide-d4iodide	
Cat. No.:	B132304	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylnicotinamide (1-MNA) is an endogenous metabolite of nicotinamide (a form of vitamin B3) produced in the liver by the enzyme nicotinamide N-methyltransferase (NNMT).[1][2] Initially considered an inactive metabolite, recent research has unveiled its significant biological activities, including anti-thrombotic, anti-inflammatory, and vascular protective effects.[2][3] 1-MNA is being investigated for its therapeutic potential in various conditions, including cardiovascular diseases, inflammatory conditions, and post-COVID-19 fatigue.[2][4][5] 1-Methylnicotinamide-d4 iodide is a deuterated, stable isotope-labeled version of 1-MNA, which serves as an invaluable tool in clinical research for tracer studies and as an internal standard for accurate quantification of 1-MNA in biological matrices.[6]

Applications in Clinical Research

The primary applications of 1-Methylnicotinamide-d4 iodide in a clinical research setting are:

Internal Standard for Quantitative Analysis: Due to its similar chemical and physical
properties to endogenous 1-MNA but with a distinct mass, 1-Methylnicotinamide-d4 iodide is
the ideal internal standard for mass spectrometry-based quantification methods like Liquid
Chromatography-Mass Spectrometry (LC-MS). This ensures high accuracy and precision in



determining 1-MNA concentrations in various biological samples such as plasma, urine, and tissue homogenates.[6]

- Metabolic Flux and Pharmacokinetic Studies: As a stable isotope tracer, 1-Methylnicotinamide-d4 iodide can be administered to subjects to trace the metabolic fate of 1-MNA in the body.[6] This allows researchers to study its absorption, distribution, metabolism, and excretion (ADME) profile without interfering with the endogenous 1-MNA pool. This is particularly useful in understanding how diseases or co-administered drugs affect the pharmacokinetics of 1-MNA. A clinical trial, NCT06882096, is designed to measure labeled 1-MNA in plasma, muscle, urine, and stool to understand the metabolic flux of NAD+ precursors.[7]
- Biomarker Research: Accurate quantification of 1-MNA is crucial in studies where it is
 investigated as a potential biomarker. For instance, altered levels of 1-MNA have been
 associated with conditions like Parkinson's disease and liver cirrhosis.[2] The use of 1Methylnicotinamide-d4 iodide as an internal standard enables reliable measurement of these
 changes.

Quantitative Data Summary

The following tables summarize quantitative data related to the clinical and preclinical investigation of 1-MNA.

Table 1: Clinical Trial Design for Lipid Regulating Effects of 1-MNA



Parameter	Details
Clinical Trial ID	NCT00519714
Study Design	Randomized, double-blind, placebo-controlled, dose-ranging, multi-center study
Participant Population	195 men and women with hypertriglyceridemia or mixed hyperlipidemia
Treatment Arms	 Placebo (three capsules, three times daily) 2. mg 1-MNA (three times daily) 3. 90 mg 1-MNA (three times daily)
Treatment Duration	12 weeks
Baseline Period	6-8 week placebo and dietary-controlled period

Source:[8]

Table 2: Pharmacokinetic Parameters of 1-Methylnicotinamide (MNA) in Rats

Parameter	MNA as MNACI	MNA as MNANO2	MNA as MNANO₃
Bioavailability (%)	9.1	9.2	22.4
C _{max} (μM)	16.13	56.65	21.74
t _{max} (h)	0.63	0.22	1.92
k _{cp} (h ⁻¹)	0.08	0.11	0.33
Vss (L/kg)	0.76	1.05	1.96

Source:[9] C_{max} : Maximum plasma concentration, t_{max} : Time to reach maximum plasma concentration, k_{cp} : Transfer constant between central and peripheral compartments, V_{ss} : Volume of distribution at steady state.

Experimental Protocols



Protocol 1: Quantification of 1-MNA in Human Plasma using LC-MS/MS with 1-Methylnicotinamide-d4 lodide as an Internal Standard

Objective: To accurately measure the concentration of 1-MNA in human plasma samples.

Materials:

- Human plasma samples (collected in EDTA tubes)
- 1-Methylnicotinamide-d4 iodide (internal standard)
- 1-MNA certified reference standard
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- · Microcentrifuge tubes
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Preparation of Standards and Internal Standard Stock Solutions:
 - Prepare a 1 mg/mL stock solution of 1-MNA and 1-Methylnicotinamide-d4 iodide in methanol.
 - From the 1-MNA stock solution, prepare a series of working standard solutions by serial dilution with 50% methanol to create a calibration curve (e.g., 1-1000 ng/mL).
 - Prepare a working internal standard solution of 1-Methylnicotinamide-d4 iodide at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.
- Sample Preparation:



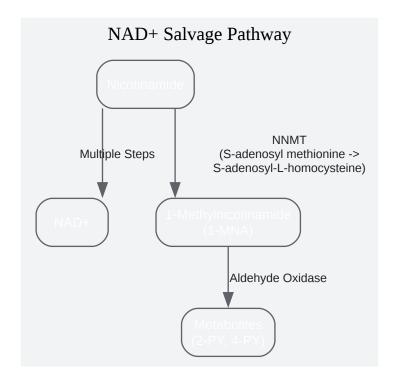
- Thaw plasma samples on ice.
- In a microcentrifuge tube, add 100 μL of plasma sample.
- Add 10 μL of the internal standard working solution (100 ng/mL 1-Methylnicotinamide-d4 iodide) to each plasma sample, calibrator, and quality control sample.
- Vortex briefly.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean autosampler vial.
- LC-MS/MS Analysis:
 - · Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and reequilibrate at 5% B for 2 minutes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
 - Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) transitions:



- 1-MNA: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined based on instrument tuning).
- 1-Methylnicotinamide-d4: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined based on instrument tuning, expected mass shift of +4 Da from 1-MNA).
- Optimize collision energy and other MS parameters for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for both 1-MNA and 1-Methylnicotinamide-d4 iodide.
 - Calculate the ratio of the peak area of 1-MNA to the peak area of 1-Methylnicotinamide-d4
 iodide.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the 1-MNA standards.
 - Determine the concentration of 1-MNA in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows Metabolic Pathway of Nicotinamide



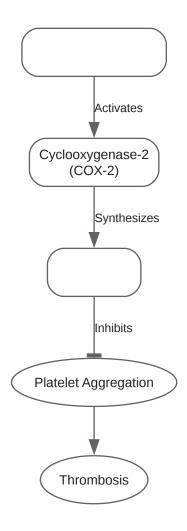


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Caption: Biosynthesis of 1-Methylnicotinamide from Nicotinamide.

1-MNA Anti-Thrombotic Signaling Pathway



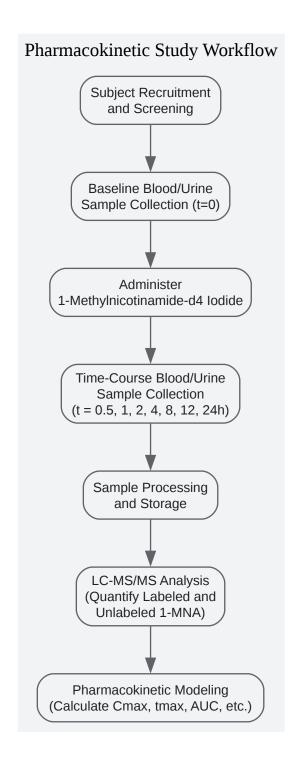


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Caption: 1-MNA inhibits thrombosis via the COX-2/Prostacyclin pathway.

Experimental Workflow for a Pharmacokinetic Study Using a Deuterated Tracer





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Caption: Workflow for a clinical pharmacokinetic study.



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